molecular formula C16H16N2O3 B5749205 N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide

N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide

Cat. No. B5749205
M. Wt: 284.31 g/mol
InChI Key: GOVPRVBJUXUEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide, also known as ENB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Scientific Research Applications

N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide has been used in various scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and cancer biology. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, making it a valuable tool for studying these enzymes' roles in biological processes. N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide has also been used to study the regulation of the cell cycle and the effects of DNA damage on cell proliferation.

Mechanism of Action

N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide's mechanism of action is not fully understood, but it is believed to inhibit enzyme activity by binding to the enzyme's active site. This binding prevents the enzyme from interacting with its substrate, leading to a decrease in enzyme activity. N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the cell cycle and causing DNA damage.
Biochemical and Physiological Effects:
N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of proteases and kinases, induction of apoptosis, and disruption of the cell cycle. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases and pain management.

Advantages and Limitations for Lab Experiments

N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide's advantages for lab experiments include its ability to inhibit enzyme activity and induce apoptosis, making it a valuable tool for studying these processes. However, N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide's limitations include its potential toxicity and the need for careful handling and disposal. N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide's effects on different cell types and organisms may also vary, making it important to consider the specific research question and experimental conditions when using this compound.

Future Directions

For research on N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide include exploring its potential as a cancer treatment and investigating its effects on different biological processes and cell types. N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide's ability to inhibit proteases and kinases also makes it a potential target for drug development, and further research may lead to the development of new therapeutics for various diseases. Additionally, the development of new synthesis methods and modifications to N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide's chemical structure may lead to the discovery of new compounds with different biochemical and physiological effects.

Synthesis Methods

N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide can be synthesized through a multistep process involving the reaction of 4-nitrobenzoyl chloride with N-ethyl-N-(2-methylphenyl) amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide.

properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-3-17(15-7-5-4-6-12(15)2)16(19)13-8-10-14(11-9-13)18(20)21/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVPRVBJUXUEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.